5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound with the molecular formula C8H3ClF3NS. It is known for its use as an organic building block in various chemical syntheses. The compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an isothiocyanate group attached to a phenyl ring. This combination of functional groups makes it a versatile reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 5-Chloro-2-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
[ \text{5-Chloro-2-(trifluoromethoxy)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Reaction Conditions: These reactions are typically carried out under mild to moderate temperatures, often in the presence of a solvent such as dichloromethane or acetonitrile.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Heterocyclic Compounds: Formed through cyclization reactions involving the isothiocyanate group.
Scientific Research Applications
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. The formation of these covalent bonds can lead to the modification of the biomolecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl Isothiocyanate
- 2-(Trifluoromethyl)phenyl Isocyanate
Comparison
5-Chloro-2-(trifluoromethoxy)phenyl Isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C8H3ClF3NOS |
---|---|
Molecular Weight |
253.63 g/mol |
IUPAC Name |
4-chloro-2-isothiocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3ClF3NOS/c9-5-1-2-7(14-8(10,11)12)6(3-5)13-4-15/h1-3H |
InChI Key |
FEKCACFZRMHISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C=S)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.